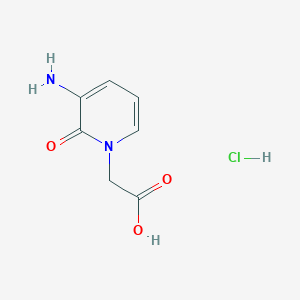
3-Bromo-2-chloro-5-fluoroaniline
概述
描述
3-Bromo-2-chloro-5-fluoroaniline: is an organic compound with the molecular formula C6H4BrClFN and a molecular weight of 224.46 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms. This compound is a solid at room temperature and is commonly used as an intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-fluoroaniline typically involves the halogenation of aniline derivatives. One common method is the diazotization of 3,5-dichloro-4-fluoroaniline followed by a Sandmeyer reaction to introduce the bromine atom . The reaction conditions often involve the use of hydrobromic acid and cuprous bromide at elevated temperatures (100-130°C) .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling is also common, where boron reagents are used to introduce the halogen atoms .
化学反应分析
Types of Reactions:
Substitution Reactions: 3-Bromo-2-chloro-5-fluoroaniline can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in polar aprotic solvents like .
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., PdCl2(dppf)), boronic acids , and bases like potassium carbonate in solvents such as dimethylformamide .
Major Products:
Substitution Reactions: Products depend on the nucleophile used, often resulting in substituted aniline derivatives.
Coupling Reactions: Formation of biaryl compounds or other complex aromatic structures.
科学研究应用
Chemistry: 3-Bromo-2-chloro-5-fluoroaniline is widely used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: It serves as an intermediate in the synthesis of biologically active compounds, including potential anticancer agents and antimicrobial drugs .
Industry: In the industrial sector, it is used in the production of dyes and pigments , as well as in the development of advanced materials .
作用机制
The mechanism of action of 3-Bromo-2-chloro-5-fluoroaniline in biological systems is primarily through its role as an intermediate in the synthesis of active pharmaceutical ingredients. The compound itself may not have direct biological activity but contributes to the formation of molecules that target specific enzymes or receptors in the body .
相似化合物的比较
- 3-Bromo-2-fluoroaniline
- 3-Bromo-5-chloroaniline
- 2-Bromo-4-chloro-1-fluorobenzene
Uniqueness: 3-Bromo-2-chloro-5-fluoroaniline is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct reactivity and properties compared to other halogenated anilines .
属性
IUPAC Name |
3-bromo-2-chloro-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-4-1-3(9)2-5(10)6(4)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGMWJRUAGKYER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729385 | |
| Record name | 3-Bromo-2-chloro-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187929-81-3 | |
| Record name | 3-Bromo-2-chloro-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1376573.png)
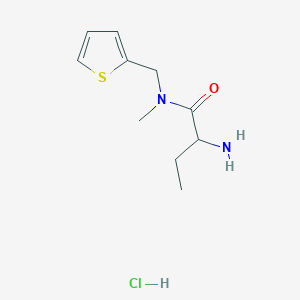
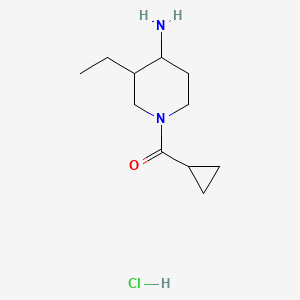
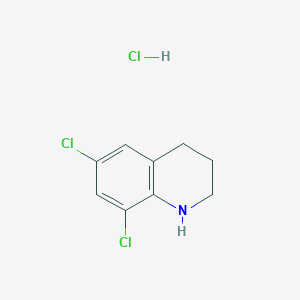
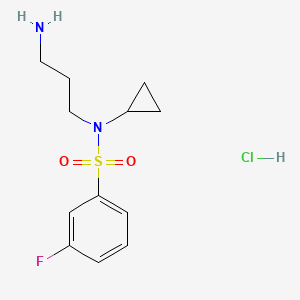
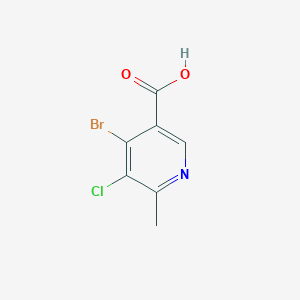
methanol](/img/structure/B1376583.png)

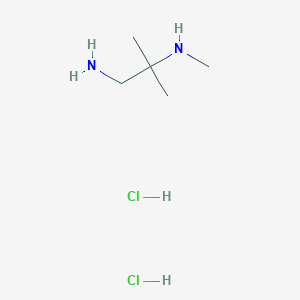
![[5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride](/img/structure/B1376588.png)
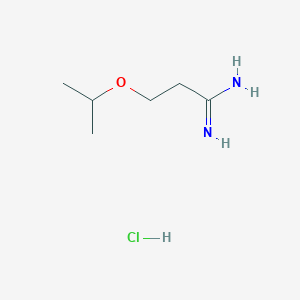
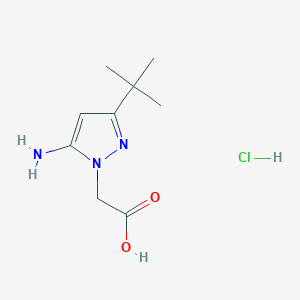
![3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B1376593.png)
